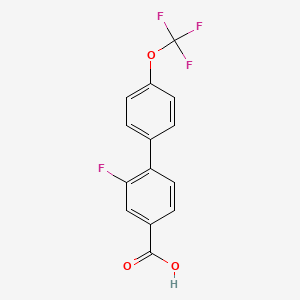
5-(2,3-Dichlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dichlorophenyl)picolinic acid (DCPA) is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial industries. DCPA is a colorless solid with a molecular weight of 217.03 g/mol and a melting point of 128-131°C. It is a derivative of picolinic acid and is composed of two chlorine atoms and a phenyl group attached to the nitrogen atom of the picolinic acid. DCPA is a versatile compound that can be used in a variety of applications due to its high solubility in both organic and aqueous solvents.
科学的研究の応用
5-(2,3-Dichlorophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been used in the synthesis of polymeric materials and as a catalyst for the synthesis of polymers. It is also used as a reagent in the synthesis of polysaccharides and other polymers.
作用機序
5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can act as a proton donor in a variety of reactions. It can act as a Lewis acid to promote the formation of covalent bonds between molecules. It can also act as a Bronsted-Lowry acid to promote the formation of ionic bonds between molecules. In addition, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can act as a catalyst in a variety of reactions, including the hydrolysis of esters and the hydrolysis of amides.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects, as well as to have antifungal and antiviral activity.
実験室実験の利点と制限
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One of the advantages of using 5-(2,3-Dichlorophenyl)picolinic acid, 95% is its high solubility in both organic and aqueous solvents, which makes it suitable for use in a variety of laboratory experiments. Another advantage is its high reactivity, which makes it useful for a variety of reactions. One limitation is its sensitivity to light and air, which can lead to the decomposition of the compound. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can be corrosive, so it should be handled with caution in the laboratory.
将来の方向性
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of potential future applications in the pharmaceutical, agricultural, and industrial industries. One potential application is in the synthesis of new organic compounds. 5-(2,3-Dichlorophenyl)picolinic acid, 95% can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used as a catalyst in the synthesis of polymeric materials and as a reagent in the synthesis of polysaccharides and other polymers. Finally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used in the development of new drugs, agrochemicals, and other industrial products.
合成法
5-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized by the reaction between 2,3-dichlorobenzoic acid and pyridine in aqueous solution. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a catalyst such as zinc chloride. The reaction is complete within 1-2 hours and yields 5-(2,3-Dichlorophenyl)picolinic acid, 95% in high yields.
特性
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJIWZWZMAXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














